molecular formula C6H11N3O5 B3039421 3-azido-3-deoxy-D-glucopyranose CAS No. 104875-44-7

3-azido-3-deoxy-D-glucopyranose

Cat. No.: B3039421
CAS No.: 104875-44-7
M. Wt: 205.17 g/mol
InChI Key: KFJSKWBEWBTBDI-CBPJZXOFSA-N
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Description

Mechanism of Action

Mode of Action

Azido sugars like this compound are often used as building blocks in synthetic carbohydrate chemistry . The azido group shows high stability against various reaction conditions and can be conveniently converted into a free amino group by simple reduction .

Pharmacokinetics

The compound is soluble in dmso, etoh, h2o, and meoh , which could potentially influence its bioavailability.

Action Environment

The action of 3-azido-3-deoxy-D-glucopyranose may be influenced by various environmental factors. For instance, the compound is stable at 0 to 8 °C , suggesting that temperature could influence its action, efficacy, and stability. Other environmental factors such as pH and the presence of other molecules could also potentially influence its action.

Biochemical Analysis

Biochemical Properties

3-Azido-3-deoxy-D-glucopyranose plays a crucial role in biochemical reactions, particularly in the field of glycoscience. This compound interacts with various enzymes and proteins involved in glycosylation processes. For instance, it can act as a substrate for glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties to acceptor molecules. The azido group in this compound allows for bioorthogonal labeling, enabling researchers to track and study glycosylation patterns in cells . Additionally, this compound can interact with nucleotide-sugar transporters, influencing the availability of sugar nucleotides for glycosylation reactions .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can influence cell function by altering glycosylation patterns, which are critical for cell signaling, adhesion, and recognition. For example, the incorporation of this compound into glycoproteins can affect cell surface interactions and signaling pathways . This compound can also impact gene expression by modifying the glycosylation status of transcription factors and other regulatory proteins . Furthermore, this compound can alter cellular metabolism by affecting the availability and utilization of sugar nucleotides .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The azido group in this compound can form covalent bonds with alkyne-containing molecules through a click chemistry reaction, enabling the labeling and tracking of glycosylated proteins . Additionally, this compound can inhibit or activate specific enzymes involved in glycosylation, thereby modulating the glycosylation process . This compound can also influence gene expression by altering the glycosylation status of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard storage conditions, but its stability can be affected by factors such as temperature and pH . Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function . Long-term studies have shown that this compound can have sustained effects on glycosylation patterns and cellular metabolism, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound can effectively modify glycosylation patterns without causing significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, such as disrupting normal cellular functions and causing metabolic imbalances . Threshold effects have been observed, where the compound’s impact on glycosylation and cellular processes becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to glycosylation. This compound can be incorporated into glycoproteins and glycolipids through the action of glycosyltransferases . It can also interact with nucleotide-sugar transporters, influencing the availability of sugar nucleotides for glycosylation reactions . Additionally, this compound can affect metabolic flux and metabolite levels by altering the balance of sugar nucleotides in cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can be taken up by cells via specific transporters and distributed to different cellular compartments . It can also interact with binding proteins that facilitate its transport and localization within cells . The distribution of this compound can affect its localization and accumulation in specific tissues, influencing its biochemical and cellular effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the Golgi apparatus and endoplasmic reticulum, where glycosylation processes occur . Post-translational modifications, such as the addition of targeting signals, can direct this compound to specific organelles . The localization of this compound within cells can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-azido-3-deoxy-D-glucopyranose typically involves the substitution of the hydroxyl group at the third carbon of D-glucose with an azido group. One common method involves the use of imidazole-1-sulfonyl azide hydrochloride as the azide source. The reaction is carried out in methanol at room temperature with potassium carbonate and copper sulfate as catalysts .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is typically purified using crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 3-Azido-3-deoxy-D-glucopyranose undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Various substituted glucopyranose derivatives.

    Reduction: 3-amino-3-deoxy-D-glucopyranose.

    Click Chemistry: 1,2,3-triazole derivatives.

Scientific Research Applications

3-Azido-3-deoxy-D-glucopyranose has numerous applications in scientific research:

Comparison with Similar Compounds

  • 2-Azido-2-deoxy-D-glucopyranose
  • 4-Azido-4-deoxy-D-glucopyranose
  • 6-Azido-6-deoxy-D-glucopyranose

Comparison: 3-Azido-3-deoxy-D-glucopyranose is unique due to the position of the azido group at the third carbon, which influences its reactivity and the types of reactions it can undergo. Compared to other azido sugars, it offers distinct advantages in specific synthetic applications and biological studies .

Properties

IUPAC Name

(3R,4S,5S,6R)-4-azido-6-(hydroxymethyl)oxane-2,3,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O5/c7-9-8-3-4(11)2(1-10)14-6(13)5(3)12/h2-6,10-13H,1H2/t2-,3+,4-,5-,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFJSKWBEWBTBDI-CBPJZXOFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)N=[N+]=[N-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)O)O)N=[N+]=[N-])O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-azido-3-deoxy-D-glucopyranose
Reactant of Route 2
3-azido-3-deoxy-D-glucopyranose
Reactant of Route 3
3-azido-3-deoxy-D-glucopyranose
Reactant of Route 4
3-azido-3-deoxy-D-glucopyranose
Reactant of Route 5
3-azido-3-deoxy-D-glucopyranose
Reactant of Route 6
3-azido-3-deoxy-D-glucopyranose

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